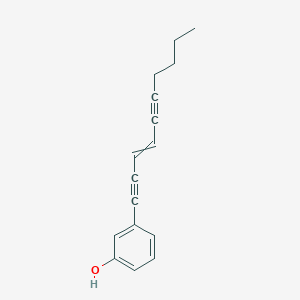
3-(Dec-3-ene-1,5-diyn-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dec-3-ene-1,5-diyn-1-yl)phenol: is an organic compound characterized by the presence of a phenol group attached to a dec-3-ene-1,5-diyn-1-yl chain. This compound is notable for its unique structure, which includes both an alkyne and an alkene functional group. The presence of these functional groups makes it a versatile compound in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)phenol typically involves the coupling of a phenol derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Dec-3-ene-1,5-diyn-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alkenes or alkanes.
Substitution: Nitro or halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Dec-3-ene-1,5-diyn-1-yl)phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving phenolic compounds.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-(Dec-3-ene-1,5-diyn-1-yl)phenol involves its interaction with various molecular targets. The phenol group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, the alkyne and alkene groups can participate in cycloaddition reactions, forming new chemical bonds and structures. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-(Dec-3-ene-1,5-diyn-1-yl)phenol
- 3-(Dec-3-ene-1,5-diyn-1-yl)phenylmethanol
Comparison: Compared to similar compounds, 3-(Dec-3-ene-1,5-diyn-1-yl)phenol is unique due to its specific substitution pattern on the phenol ring. This unique structure influences its reactivity and the types of reactions it can undergo. For example, the position of the alkyne and alkene groups can affect the compound’s ability to participate in cycloaddition reactions, making it more or less reactive compared to its analogs.
Eigenschaften
CAS-Nummer |
823228-06-4 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
3-dec-3-en-1,5-diynylphenol |
InChI |
InChI=1S/C16H16O/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16(17)14-15/h7-8,10,12-14,17H,2-4H2,1H3 |
InChI-Schlüssel |
NHBUYHNMXVOKLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC=CC#CC1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


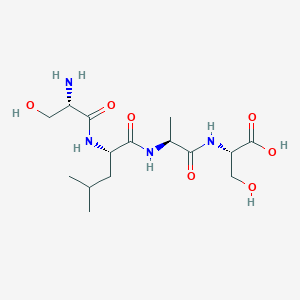
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)
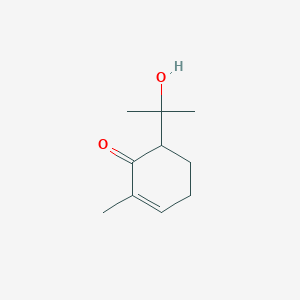
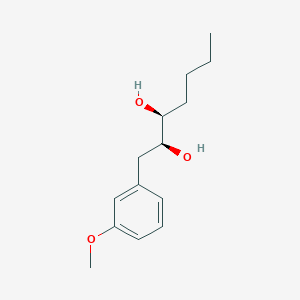

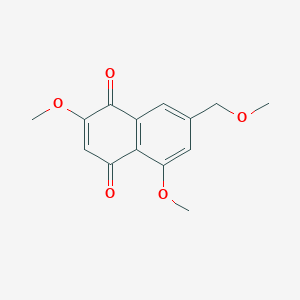

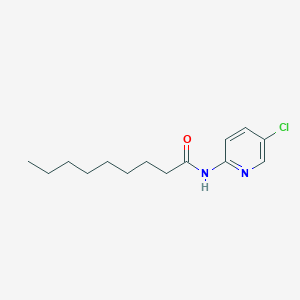

![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
![4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14213092.png)
![{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane](/img/structure/B14213094.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
